1H-Pyrido[3,2-C][1,2]thiazine
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Overview
Description
1H-Pyrido[3,2-C][1,2]thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of nitrogen- and sulfur-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 1H-Pyrido[3,2-C][1,2]thiazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of pyridine derivatives with thiourea or related sulfur-containing reagents. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
1H-Pyrido[3,2-C][1,2]thiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in thiols or thioethers .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,2-C][1,2]thiazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Pyrido[3,2-C][1,2]thiazine can be compared with other similar heterocyclic compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also contain nitrogen and sulfur atoms and exhibit similar biological activities, but they differ in their ring structure and specific properties.
Pyrimido[2,1-b][1,3]thiazines: These compounds have a fused pyrimidine-thiazine ring system and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to other heterocycles .
Properties
CAS No. |
414859-30-6 |
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Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1H-pyrido[3,2-c]thiazine |
InChI |
InChI=1S/C7H6N2S/c1-2-7-6(8-4-1)3-5-10-9-7/h1-5,9H |
InChI Key |
YZOGXPKLEDDFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CSN2)N=C1 |
Origin of Product |
United States |
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